1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine-3-carboxamide core, substituted at the 1-position with a 3,4-dimethylphenyl group and at the amide nitrogen with a (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl moiety. The structure integrates aromatic (dimethylphenyl, furan) and heterocyclic (pyrazole) components, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-6-7-18(9-15(14)2)26-13-16(10-21(26)27)22(28)23-12-17-11-19(25(3)24-17)20-5-4-8-29-20/h4-9,11,16H,10,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQBHNYNHFHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide , identified by its CAS number 1421443-45-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a complex arrangement of a pyrrolidine carboxamide core, substituted with both furan and pyrazole moieties, which are known to enhance biological interactions.
- Molecular Formula : C22H24N4O3
- Molecular Weight : 392.5 g/mol
- Structural Characteristics : The compound includes a pyrrolidine ring that is functionalized with various substituents, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and furan rings often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been explored in various studies:
Anticancer Activity
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth. For instance, compounds similar to this structure have shown to inhibit the MEK-MAPK pathway, which is often constitutively active in many cancers .
- Case Studies : In vitro studies have demonstrated that derivatives of pyrazole can effectively induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
- Inhibition of COX Enzymes : Similar compounds have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The anti-inflammatory activity was evaluated using standard assays where compounds exhibited significant inhibition percentages compared to reference drugs like celecoxib .
- IC50 Values : Some related compounds have shown IC50 values ranging from 60 to 70 μg/mL in anti-inflammatory assays, indicating moderate potency against inflammation .
Antimicrobial Activity
Research has also pointed towards potential antimicrobial properties of pyrazole derivatives. Compounds structurally related to the target molecule have been tested against various bacterial strains, showing promising results in inhibiting growth .
Data Tables
| Activity Type | Mechanism/Target | IC50 Values (μg/mL) | References |
|---|---|---|---|
| Anticancer | MEK-MAPK pathway inhibition | 20 - 99 | |
| Anti-inflammatory | COX-2 inhibition | 60 - 70 | |
| Antimicrobial | Bacterial growth inhibition | Variable |
Case Studies
- Study on Anticancer Properties : A study investigated the effects of pyrazole derivatives on human cancer cell lines, demonstrating that certain modifications led to enhanced cytotoxicity and selective targeting of cancer cells over normal cells .
- Anti-inflammatory Evaluation : In another study, a series of pyrazole-based compounds were synthesized and tested for their COX inhibitory activity. The results indicated that modifications at the furan and pyrazole positions significantly influenced their anti-inflammatory efficacy .
Scientific Research Applications
Structural Features
The compound features a pyrrolidine core substituted with multiple functional groups, including:
- A dimethylphenyl moiety.
- A furan ring.
- A pyrazole derivative.
These structural elements contribute to its biological activity and interaction with various biological targets.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways . This suggests that the compound may have potential therapeutic applications in treating conditions associated with oxidative damage and inflammation.
Anticancer Activity
The compound's ability to modulate biological pathways makes it a candidate for anticancer research. Studies have demonstrated that derivatives of pyrazole and pyrrolidine can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific interaction of this compound with cancer-related proteins could be explored further through experimental assays and clinical studies.
Neurological Applications
Given the presence of the pyrazole moiety, which is known for its neuroprotective effects, this compound may also be investigated for applications in neurodegenerative diseases. Research into similar compounds has shown promise in protecting neuronal cells from apoptosis and promoting neurogenesis, making this compound a potential candidate for further exploration in neurological disorders.
Synthetic Routes
The synthesis of 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring : Utilizing furan derivatives and appropriate reagents to create the pyrazole structure.
- Pyrrolidine Formation : The introduction of the pyrrolidine ring can be achieved through cyclization reactions involving amine precursors.
- Final Coupling Reactions : The final step involves coupling the synthesized components to form the complete structure.
Reaction Conditions
These reactions often require specific conditions such as temperature control, solvent choice (e.g., DMSO), and sometimes the use of catalysts to enhance yield and selectivity .
Case Study 1: Antioxidant Activity
A study conducted on related pyrazole derivatives demonstrated their capability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting that similar compounds might exhibit comparable antioxidant effects .
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with structurally analogous compounds showed reduced viability and increased apoptosis rates. These findings warrant further investigation into the specific mechanisms by which this compound may exert anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the 5-oxopyrrolidine-3-carboxamide backbone but differ in substituents and heterocyclic moieties, leading to variations in properties:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Differences and Implications
Heterocycle Impact :
- The target compound’s pyrazole group lacks sulfur, reducing polarity compared to thiadiazole -containing analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The furan-2-yl substituent on the pyrazole introduces an oxygen heteroatom, enabling hydrogen bonding and π-orbital interactions absent in thiadiazole derivatives.
4-Fluorophenyl (): The electronegative fluorine may enhance binding affinity via dipole interactions but reduce lipophilicity compared to dimethyl groups.
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~404 vs. 344–356) may limit oral bioavailability under Lipinski’s Rule of Five guidelines, though its furan and pyrazole groups could mitigate this through improved solubility.
Synthetic Complexity :
- Thiadiazole derivatives () require sulfur-containing precursors (e.g., thiosemicarbazides), whereas the target compound’s pyrazole-furan system likely involves cross-coupling reactions (e.g., Suzuki-Miyaura for furan introduction).
Research Findings and Theoretical Considerations
- Metabolic Stability : Thiadiazoles (e.g., ) are prone to oxidative metabolism at sulfur sites, whereas the target compound’s furan may form reactive epoxide intermediates, necessitating structural optimization for safety .
- Binding Interactions : Molecular modeling suggests the furan’s oxygen could engage in hydrogen bonding with target proteins, a feature absent in thiadiazole analogs .
Q & A
Q. Q1. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Amide Coupling: Reacting 5-oxopyrrolidine-3-carboxylic acid derivatives with a pyrazole-methylamine intermediate using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C .
Heterocycle Formation: Cyclization of the pyrazole ring via condensation reactions between hydrazines and diketones, with furan-2-yl substituents introduced via Sonogashira or Suzuki-Miyaura cross-coupling .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Yield Optimization:
- Use dry solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Optimize temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine:acid) .
Advanced Analytical Techniques
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting)?
Methodological Answer: Contradictions often arise from dynamic rotational barriers or tautomerism. Strategies include:
- 2D NMR (HSQC, HMBC): Assign ambiguous proton/carbon signals by correlating adjacent nuclei .
- Variable-Temperature NMR: Identify conformational changes (e.g., hindered rotation in amide bonds) by analyzing peak coalescence at elevated temperatures .
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positioning .
Biological Activity Profiling
Q. Q3. What methodologies are recommended for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize enzymes with binding pockets complementary to the compound’s structure (e.g., kinases, cyclooxygenases) due to its pyrazole and furan motifs .
- Assay Design:
- Data Validation: Compare inhibition curves with positive controls (e.g., staurosporine for kinases) .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How can researchers systematically modify this compound to improve bioactivity?
Methodological Answer:
- Core Modifications:
- Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Substitute the furan-2-yl moiety with thiophene or isoxazole to alter π-π stacking interactions .
- Side-Chain Optimization:
- High-Throughput Screening (HTS): Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) to identify lead candidates .
Stability and Reactivity
Q. Q5. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Metabolic Stability: Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Light/Thermal Stability: Expose solid samples to 40–60°C or UV light (254 nm) for 48 hours, analyzing decomposition by TLC .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters in molecular dynamics (MD) simulations to account for solvation effects or flexible binding pockets .
- Experimental Replication: Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) .
- Synchrotron Crystallography: Resolve protein-ligand complexes to identify unmodeled water molecules or allosteric sites .
Advanced Computational Modeling
Q. Q7. What strategies improve the accuracy of binding free energy calculations for this compound?
Methodological Answer:
- Alchemical Free Energy Perturbation (FEP): Calculate relative binding affinities of analogs using Schrödinger’s FEP+ module .
- QM/MM Hybrid Methods: Apply density functional theory (DFT) to ligand-active site interactions while treating the protein with molecular mechanics .
- Machine Learning: Train models on existing SAR data to predict novel modifications with enhanced potency .
Toxicity and Off-Target Effects
Q. Q8. How can researchers evaluate potential off-target interactions early in development?
Methodological Answer:
- Panel Screening: Use Eurofins’ CEREP panel to assess activity against GPCRs, ion channels, and transporters .
- CYP Inhibition Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- Transcriptomics: Perform RNA-seq on treated cell lines to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
